5-Chloro-3-vinylpicolinic acid
Description
5-Chloro-3-vinylpicolinic acid is a substituted picolinic acid derivative featuring a chlorine atom at the 5-position and a vinyl group at the 3-position of the pyridine ring. Picolinic acid derivatives are critical intermediates in pharmaceuticals and agrochemicals due to their chelating properties and bioactivity. This article compares it with key analogs, emphasizing substituent effects and molecular properties.
Properties
Molecular Formula |
C8H6ClNO2 |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
5-chloro-3-ethenylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6ClNO2/c1-2-5-3-6(9)4-10-7(5)8(11)12/h2-4H,1H2,(H,11,12) |
InChI Key |
XEGWFNGYMAUQKS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(N=CC(=C1)Cl)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key structural analogs, highlighting differences in substituents, molecular weight, and similarity scores (where available):
Key Observations:
Halogen Variants: Chlorine at the 5-position (as in 5-chloro-2-picolinic acid) is common, but fluorination (e.g., 3-chloro-5-fluoropicolinic acid) reduces molecular weight and alters polarity .
Carboxylic Acid Position :
- Shifting the carboxylic acid group from the 2-position (5-chloro-2-picolinic acid) to the 3-position (as in the target compound) may influence acidity and metal-chelation efficiency .
Similarity Scores :
- 5-Methylpicolinic acid hydrochloride (similarity score 0.98) is a near-analog, suggesting comparable bioavailability or synthetic utility . Lower scores (e.g., 0.78 for 3-chloro-5-fluoropicolinic acid) reflect greater structural divergence .
Functional Implications
- Bioactivity: Chlorine at the 5-position is associated with herbicidal activity in picolinic acids (e.g., aminopyralid derivatives), while dichloro-substituted variants (e.g., 5,6-dichloropicolinic acid) show enhanced potency .
- Solubility and Stability : Hydrophilic substituents like hydroxymethyl (e.g., 5-(hydroxymethyl)picolinic acid, similarity 0.94) improve aqueous solubility, whereas halogenated analogs may prioritize lipid membrane penetration .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-3-vinylpicolinic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves halogenation and vinylation of picolinic acid derivatives. For example, chlorination at the 5-position can be achieved using POCl₃ or SOCl₂ under reflux, followed by vinyl group introduction via Heck coupling or palladium-catalyzed cross-coupling. Reaction parameters such as temperature (80–120°C), catalyst loading (e.g., 5–10 mol% Pd(OAc)₂), and solvent polarity (DMF vs. THF) critically affect yield and byproduct formation. Purity is optimized via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?
- Methodological Answer :
- X-ray crystallography : Use SHELX software for structure refinement. Single-crystal diffraction data (e.g., Mo-Kα radiation, 100K) resolve the chloro and vinyl group positions. SHELXL refinement parameters (R1 < 0.05) ensure accuracy .
- Spectroscopy :
- ¹H/¹³C NMR : Vinyl protons (δ 5.5–6.5 ppm, doublet splitting) and chloro-substituted aromatic carbons (δ 125–135 ppm).
- FT-IR : Confirm C-Cl (600–800 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) stretches.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model electronic properties. Key steps:
- Optimize geometry to identify reactive sites (e.g., electron-deficient chloro-substituted ring).
- Calculate Fukui indices to predict nucleophilic/electrophilic regions.
- Simulate reaction pathways (e.g., vinyl group participation in cycloadditions) using Gaussian or ORCA software. Compare activation energies to experimental kinetics .
Q. What strategies resolve contradictions in biological activity data (e.g., IC₅₀ variability) for this compound derivatives?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum-free media).
- Meta-analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate literature. For example, discrepancies in IC₅₀ values may arise from differential cell permeability or metabolite interference. Use statistical tools (ANOVA, Tukey’s HSD) to assess significance .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing vinyl with ethynyl) to isolate contributing factors .
Q. How can advanced spectroscopic techniques (e.g., 2D NMR, HRMS) differentiate this compound from its structural isomers?
- Methodological Answer :
- HSQC/HMBC NMR : Correlate vinyl protons (¹H) to adjacent carbons (¹³C) to confirm connectivity.
- High-Resolution Mass Spectrometry (HRMS) : Exact mass (e.g., [M+H]⁺ calc. for C₈H₆ClNO₂: 199.0034) distinguishes from isomers like 6-chloro-2-vinylpicolinic acid.
- XPS (X-ray Photoelectron Spectroscopy) : Chlorine 2p binding energy (~200 eV) validates substitution pattern .
Tables for Key Data Comparison
Table 1: Synthetic Routes Comparison
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Heck Coupling | Pd(OAc)₂, PPh₃ | 72 | 98 | |
| Sonogashira Reaction | PdCl₂(PPh₃)₂, CuI | 65 | 95 |
Table 2: Spectroscopic Signatures
| Technique | Key Peaks/Data | Structural Confirmation |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 6.25 (d, J=16 Hz, 1H, CH₂=CH) | Vinyl group regiochemistry |
| X-ray Diffraction | Space group P2₁/c, Z=4 | Chloro and vinyl positioning |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
